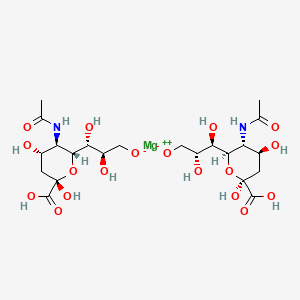

Magnesium N-acetylneuraminate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

114767-12-3 |

|---|---|

Molecular Formula |

C22H36MgN2O18 |

Molecular Weight |

640.8 g/mol |

IUPAC Name |

magnesium;(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate |

InChI |

InChI=1S/2C11H18NO9.Mg/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |

InChI Key |

KFMXYNZGLWRCGW-BNMLIUAKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Mg+2] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Mg+2] |

Origin of Product |

United States |

Biosynthetic Pathways of N Acetylneuraminic Acid: a Magnesium Dependent Perspective

Core Mammalian N-Acetylneuraminic Acid Biosynthesis

The de novo synthesis of N-acetylneuraminic acid in mammals is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc). This initial substrate undergoes a series of enzymatic transformations to ultimately yield Neu5Ac.

Formation of N-Acetylmannosamine 6-Phosphate

The commitment step in the biosynthesis of sialic acids is the conversion of UDP-GlcNAc to N-acetylmannosamine 6-phosphate (ManNAc-6-P). This transformation is carried out by a single bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).

The GNE enzyme first catalyzes the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc). Subsequently, the kinase domain of the same enzyme phosphorylates ManNAc at the C6 position, producing N-acetylmannosamine 6-phosphate. This two-step reaction catalyzed by a single enzyme serves as a key regulatory point in the sialic acid biosynthetic pathway.

N-Acetylneuraminic Acid 9-Phosphate Synthase (NANS) Catalysis

Following the formation of N-acetylmannosamine 6-phosphate, the next crucial step is catalyzed by the enzyme N-acetylneuraminic acid 9-phosphate synthase (NANS). This enzyme is responsible for the formation of the nine-carbon backbone characteristic of sialic acids.

NANS catalyzes the condensation of N-acetylmannosamine 6-phosphate with a molecule of phosphoenolpyruvate (B93156) (PEP). nih.gov This reaction forms N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P), the phosphorylated precursor to Neu5Ac. nih.gov The final step in the formation of Neu5Ac is the dephosphorylation of Neu5Ac-9-P by a specific phosphatase.

A critical characteristic of NANS is its absolute requirement for divalent cations for its catalytic activity. Among the effective divalent cations, which include manganese (Mn²⁺) and iron (Fe²⁺), magnesium (Mg²⁺) is a key physiological cofactor. nih.gov The enzymatic reaction will not proceed in the absence of these cations, highlighting their essential role in the catalytic mechanism of NANS.

The activity of N-acetylneuraminic acid 9-phosphate synthase is directly influenced by the concentration of magnesium. Research on the enzyme purified from rat liver has demonstrated that its maximal activity is achieved at a magnesium concentration of 5 mM. This indicates an optimal concentration range for magnesium to exert its full catalytic-enhancing effect on the enzyme.

At a Magnesium concentration of 5 mM, the relative enzyme activity is 100%.

Magnesium plays a crucial role in the active site of NANS, particularly in the binding of the substrate phosphoenolpyruvate. Studies have suggested that the active site of the enzyme contains cysteine residues that are important for binding either PEP alone or a PEP-Mg²⁺ complex. This implies that magnesium may form a coordination complex with PEP, thereby facilitating its proper orientation and binding within the enzyme's active site for the condensation reaction to occur. While the precise coordination of magnesium within the NANS active site requires further structural elucidation, its importance in substrate binding is evident.

N-Acetylneuraminic Acid 9-Phosphate Phosphatase (NANP) Dephosphorylation

In the primary biosynthetic pathway in vertebrates, N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) is synthesized from N-acetylmannosamine-6-phosphate and phosphoenolpyruvate. The final step in the formation of free Neu5Ac is the dephosphorylation of Neu5Ac-9-P, a reaction catalyzed by N-acetylneuraminic acid 9-phosphate phosphatase (NANP), also known as N-acylneuraminate-9-phosphatase.

Magnesium Dependence of Phosphatase Activity

The catalytic activity of N-acetylneuraminic acid 9-phosphate phosphatase is critically dependent on the presence of magnesium ions (Mg²⁺). Research has shown that NANP, purified from rat liver, exhibits an absolute requirement for this divalent cation for its function. The enzyme belongs to the haloacid dehalogenase (HAD) family of phosphatases, a group of enzymes characterized by their reliance on Mg²⁺ for catalytic activity. The magnesium ion is believed to play a crucial role in the catalytic mechanism of these phosphatases.

Cationic Inhibition Mechanisms (e.g., Calcium)

While magnesium is essential for the activity of N-acetylneuraminic acid 9-phosphate phosphatase, other divalent cations can act as inhibitors. Calcium ions (Ca²⁺), for instance, have been identified as an inhibitor of NANP. The inhibitory effect of calcium is a characteristic feature of the HAD family of phosphatases. It is proposed that calcium ions compete with magnesium ions for binding to the active site of the enzyme. This displacement of the essential Mg²⁺ by Ca²⁺ prevents the proper nucleophilic attack required for the dephosphorylation process, thereby inhibiting the enzyme's activity. Vanadate (B1173111) is another substance that has been shown to inhibit this enzyme.

Alternative Enzymatic Production Routes for N-Acetylneuraminic Acid

Beyond the endogenous biosynthetic pathway, enzymatic methods for the production of N-acetylneuraminic acid have been developed, primarily for industrial applications. These methods often utilize a cascade of enzymes to synthesize Neu5Ac from more readily available precursors.

N-Acetylglucosamine 2-Epimerase (AGE) and N-Acetylneuraminic Acid Lyase (NAL) Cascade Systems

A prominent and economically viable enzymatic approach for N-acetylneuraminic acid synthesis involves a two-enzyme cascade system. This system utilizes N-acetylglucosamine 2-epimerase (AGE) and N-acetylneuraminic acid lyase (NAL). The process begins with the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), catalyzed by AGE. Subsequently, NAL catalyzes the condensation of ManNAc with pyruvate (B1213749) to produce N-acetylneuraminic acid.

Biocatalytic Strategies for N-Acetylneuraminic Acid Synthesis

The AGE and NAL cascade system has been effectively employed in various biocatalytic strategies for the large-scale production of N-acetylneuraminic acid. These strategies are designed to be more environmentally friendly and efficient compared to chemical synthesis methods.

One common approach is the one-pot synthesis , where both enzymatic reactions are carried out concurrently in a single reactor. This method simplifies the process and can drive the equilibrium of the epimerization reaction towards the formation of ManNAc by continuously converting it to Neu5Ac in the subsequent NAL-catalyzed step.

Another strategy is the use of whole-cell biocatalysts . In this approach, microorganisms are genetically engineered to overexpress both AGE and NAL. These engineered cells can then be used to convert GlcNAc and pyruvate into Neu5Ac. This method has the advantage of eliminating the need for enzyme purification, though challenges such as substrate and product transport across the cell membrane need to be addressed.

The table below summarizes the key enzymes and their roles in the alternative biocatalytic synthesis of N-acetylneuraminic acid.

| Enzyme | Abbreviation | Function |

| N-Acetylglucosamine 2-Epimerase | AGE | Catalyzes the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). |

| N-Acetylneuraminic Acid Lyase | NAL | Catalyzes the condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to form N-acetylneuraminic acid (Neu5Ac). |

Activation of N-Acetylneuraminic Acid for Glycosylation

For N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, to be incorporated into glycoproteins and glycolipids, it must first be "activated". nih.gov This activation process involves its conversion into a high-energy sugar nucleotide, a universal step in the biosynthesis of complex carbohydrates.

Cytidine Monophosphate N-Acetylneuraminic Acid (CMP-Neu5Ac) Formation

The activated form of N-acetylneuraminic acid is Cytidine Monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov This molecule serves as the donor substrate for sialyltransferases, the enzymes that attach sialic acid residues to the ends of glycan chains on proteins and lipids. nih.gov The formation of CMP-Neu5Ac is a critical reaction, ensuring a ready supply of activated sialic acid for the synthesis of sialoglycoconjugates, which are vital for a multitude of cellular functions, including cell-cell recognition and immune responses. nih.gov

The synthesis of CMP-Neu5Ac occurs through the enzymatic condensation of N-acetylneuraminic acid with Cytidine Triphosphate (CTP). In this reaction, the hydroxyl group at the C-2 position of Neu5Ac performs a nucleophilic attack on the α-phosphate of CTP, leading to the formation of CMP-Neu5Ac and the release of pyrophosphate. researchgate.net This reaction is catalyzed by the enzyme CMP-N-acetylneuraminic acid synthetase.

Cytidine Monophosphate N-Acetylneuraminic Acid Synthetase (CMAS) Activity

The enzyme responsible for the synthesis of CMP-Neu5Ac is Cytidine Monophosphate N-acetylneuraminic acid synthetase (CMAS), also known as CMP-sialic acid synthetase (CSS) or N-acylneuraminate cytidylyltransferase. nih.govresearchgate.net CMAS is a key enzyme in the sialylation pathway in both prokaryotes and eukaryotes. nih.gov The activity of this enzyme is strictly dependent on the presence of divalent metal ions, with a clear preference for magnesium. nih.gov

Magnesium has been unequivocally identified as a crucial cofactor for the catalytic activity of CMAS. nih.gov Enzymatic assays have demonstrated that the synthesis of CMP-Neu5Ac by CMAS requires the presence of Mg²⁺. nih.gov While other divalent cations like manganese (Mn²⁺) can sometimes substitute for magnesium, Mg²⁺ is generally favored for optimal enzyme activity. The reaction follows a Mg²⁺-dependent ordered-sequential mechanism, where the enzyme first binds to CTP and then to Neu5Ac to form a ternary complex before catalysis can occur. researchgate.net

Mutagenesis studies have further solidified the role of magnesium. When specific amino acid residues predicted to be involved in metal binding are altered, the enzyme's affinity for Mg²⁺ is reduced, and its catalytic activity is significantly impaired. researchgate.net For instance, increasing the concentration of Mg²⁺ can partially rescue the activity of some of these mutant enzymes, providing strong evidence for magnesium's direct involvement in the catalytic process. researchgate.net

The precise molecular interactions of magnesium within the CMAS active site are critical for its catalytic function. X-ray crystallography and site-directed mutagenesis studies of CMAS from various organisms, such as Neisseria meningitidis and Vibrio cholerae, have provided significant insights into this coordination. researchgate.net

It is proposed that two magnesium ions are involved in the catalytic cycle. researchgate.net These ions are positioned within the active site to coordinate with the phosphate (B84403) groups of the CTP substrate and specific acidic amino acid residues of the enzyme. This coordination is essential for several reasons:

Substrate Positioning: The magnesium ions help to correctly orient the CTP molecule within the active site, preparing the α-phosphate for the nucleophilic attack by Neu5Ac.

Neutralization of Charge: The negatively charged phosphate groups of CTP are stabilized by the positively charged magnesium ions, which facilitates the binding of the nucleotide.

Enhancing Electrophilicity: By coordinating with the phosphate groups, the magnesium ions withdraw electron density, making the α-phosphorus more electrophilic and thus more susceptible to nucleophilic attack.

Facilitating Product Release: The coordination of magnesium ions also plays a role in the conformational changes of the enzyme that are necessary for the release of the products, CMP-Neu5Ac and pyrophosphate.

Structural studies have identified highly conserved aspartate residues that are key to coordinating the magnesium ions. For example, in the CMAS from Neisseria meningitidis, residues Asp209 and Asp211 have been shown to be crucial for binding a catalytic Mg²⁺ ion. researchgate.net In the Vibrio cholerae enzyme, a magnesium ion has been observed interacting with the product CDP and the invariant Asp215 residue. Although obtaining a crystal structure with Mg²⁺ and both substrates simultaneously has been challenging, the available structural and functional data strongly support a mechanism where magnesium ions are central to the enzyme's catalytic power.

Below is an interactive table summarizing the key molecular interactions of magnesium within the CMAS active site based on available research findings.

| Component | Interacting Residues/Moieties | Function |

| Magnesium Ion 1 | Conserved Aspartate residues (e.g., Asp209, Asp211 in N. meningitidis), β- and γ-phosphates of CTP | Neutralizes charge on phosphates, positions CTP |

| Magnesium Ion 2 | Conserved Aspartate residues, α- and β-phosphates of CTP | Enhances electrophilicity of α-phosphate, stabilizes transition state |

| CTP | Magnesium ions, various active site residues | Energy source and donor of the CMP moiety |

| N-acetylneuraminic acid | Hydrophobic pocket, various active site residues | Substrate providing the neuraminic acid moiety |

Catabolic Pathways of N Acetylneuraminic Acid

N-Acetylneuraminic Acid Lyase (NanA) Mediated Cleavage

N-acetylneuraminic acid lyase (NanA), also known as N-acetylneuraminate pyruvate-lyase, is a key enzyme in the breakdown of Neu5Ac. It belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. This enzyme is crucial for the regulation of sialic acid metabolism, particularly in bacteria where it can facilitate the use of Neu5Ac as a nutrient source.

NanA catalyzes the reversible aldol (B89426) cleavage of N-acetylneuraminic acid. This reaction is classified as a Class I aldolase (B8822740) mechanism, which involves the formation of a Schiff base intermediate. The catalytic process begins with the binding of the substrate, N-acetylneuraminic acid, to the active site of the enzyme. A lysine (B10760008) residue within the active site plays a crucial role by forming a covalent Schiff base with the keto group of the substrate.

The reaction proceeds through the following key steps:

Schiff Base Formation: The amino group of a conserved lysine residue in the enzyme's active site attacks the C2 keto group of Neu5Ac to form a protonated Schiff base intermediate.

Carbon-Carbon Bond Cleavage: The formation of the Schiff base facilitates the cleavage of the C4-C5 bond, which is an aldol cleavage. This step results in the release of N-acetyl-D-mannosamine (ManNAc).

Tautomerization and Hydrolysis: The remaining pyruvate (B1213749) moiety, still attached to the enzyme as an enamine, tautomerizes to a more stable imine form. Subsequent hydrolysis of the Schiff base releases pyruvate and regenerates the free enzyme, allowing it to catalyze another reaction cycle.

The reversibility of this reaction allows NanA to also be used in the synthesis of N-acetylneuraminic acid and its derivatives from N-acetyl-D-mannosamine and pyruvate, a process of significant interest in biotechnology.

| Substrate | Kinetic Parameter | Value |

|---|---|---|

| N-acetylneuraminic acid | Km (mM) | 4.5 ± 0.4 |

| kcat (s-1) | 35 ± 1 |

The enzymatic cleavage of one molecule of N-acetylneuraminic acid by NanA yields two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate. Both of these products can then enter into central metabolic pathways to be further utilized by the cell.

| Reactant | Enzyme | Products |

|---|---|---|

| N-acetylneuraminic acid | N-acetylneuraminic acid lyase (NanA) | N-acetyl-D-mannosamine + Pyruvate |

Downstream Metabolic Fates of Catabolic Products

Following the initial cleavage of Neu5Ac, the resulting products, N-acetyl-D-mannosamine and pyruvate, are further metabolized through distinct pathways.

N-Acetyl-D-mannosamine (ManNAc): In many bacteria, such as Escherichia coli, the catabolic pathways for different amino sugars converge. Intracellular ManNAc is first phosphorylated to N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). This intermediate is then epimerized to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), which can then enter the established metabolic pathway for glucosamine (B1671600) degradation. ManNAc also serves as a precursor for the biosynthesis of sialic acids, highlighting its central role in amino sugar metabolism.

Pyruvate: Pyruvate is a central and highly versatile metabolic intermediate. Its fate is largely dependent on the metabolic state of the cell and the availability of oxygen.

Aerobic Conditions: In the presence of oxygen, pyruvate is typically transported into the mitochondria where it is converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA then enters the citric acid cycle (also known as the Krebs cycle) for the complete oxidation to carbon dioxide, a process that generates a significant amount of ATP through oxidative phosphorylation.

Anaerobic Conditions: Under anaerobic conditions, pyruvate undergoes fermentation. In animals and some bacteria, it is converted to lactate. In other organisms like yeast, it is converted to ethanol (B145695) and carbon dioxide.

Anabolic Pathways: Pyruvate can also be a substrate for gluconeogenesis, the synthesis of glucose, or be converted into the amino acid alanine.

Enzymological Characterization of Magnesium Associated N Acetylneuraminic Acid Enzymes

Enzyme Kinetics and Catalytic Efficiency

The catalytic prowess of enzymes is quantitatively described by their kinetic parameters, which offer insights into substrate affinity and the maximum rate of reaction. For magnesium-associated N-acetylneuraminic acid enzymes, these parameters are crucial in understanding the specific role of the magnesium ion in the catalytic cycle.

Substrate Specificity and Affinity (Kinetics)

The affinity of an enzyme for its substrate is a critical determinant of its catalytic efficiency. In the context of magnesium-associated N-acetylneuraminic acid enzymes, the Michaelis constant (Kₘ) is a key parameter that reflects this affinity.

For neuraminic acid synthases, the presence of divalent cations is essential for activity. A systematic study on the neuraminic acid synthase from Neisseria meningitidis (NmNeuS) and a novel synthase, PNH5, revealed that while several divalent cations can act as cofactors, the choice of cation significantly impacts the enzyme's affinity for its substrates. In the presence of magnesium, the apparent Michaelis constant (Kₘ) for NmNeuS was found to be the highest among the tested cofactors (Mg²⁺, Mn²⁺, and Co²⁺), indicating a lower affinity for its substrates in the presence of magnesium compared to the other cations nih.gov. Similarly, for the PNH5 enzyme, Mg²⁺ was identified as the least effective cofactor nih.gov.

Conversely, N-acetylneuraminate-9-phosphate synthase from rat liver demonstrates an absolute requirement for divalent cations, with magnesium being one of the most effective nih.gov. This enzyme catalyzes the condensation of N-acetylmannosamine-6-phosphate and phosphoenolpyruvate (B93156). The reported Kₘ values for this enzyme are 35 µM for N-acetylmannosamine-6-phosphate and 100 µM for phosphoenolpyruvate, highlighting a high affinity for its substrates in the presence of an optimal divalent cation concentration nih.gov.

N-acetylneuraminate lyase (NAL), which catalyzes the reversible cleavage of Neu5Ac to N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749), is classified as a Class I aldolase (B8822740) acs.org. The catalytic mechanism of Class I aldolases proceeds through the formation of a Schiff base intermediate and does not necessitate the involvement of metal ions for catalysis acs.org. Consequently, the substrate affinity of NAL is not directly modulated by magnesium.

Kinetic Parameters of Neuraminic Acid Synthases with Different Metal Cofactors

| Enzyme | Cofactor | Apparent Kₘ (mM) | Vₘₐₓ (U/mg) |

|---|---|---|---|

| NmNeuS | Mg²⁺ | 0.89 ± 0.11 | 2.8 ± 0.1 |

| Mn²⁺ | 0.17 ± 0.02 | 3.5 ± 0.1 | |

| Co²⁺ | 0.12 ± 0.01 | 7.1 ± 0.1 | |

| PNH5 | Mg²⁺ | 0.15 ± 0.02 | 0.09 ± 0.002 |

| Mn²⁺ | 0.07 ± 0.01 | 0.43 ± 0.01 | |

| Co²⁺ | 0.03 ± 0.003 | 0.54 ± 0.01 |

Data adapted from a kinetic study on neuraminic acid synthases, illustrating the influence of different divalent cations on their kinetic parameters. nih.gov

Turnover Rates (kcat) and Catalytic Mechanisms

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a direct measure of the catalytic efficiency of an enzyme.

For neuraminic acid synthases, the turnover rate is significantly influenced by the specific divalent cation present. The study on NmNeuS and PNH5 demonstrated that the maximum reaction rate (Vₘₐₓ), and consequently the kcat, was lowest with Mg²⁺ as the cofactor for both enzymes nih.gov. This suggests that while magnesium can facilitate the catalytic reaction, it does so less efficiently than other divalent cations like Mn²⁺ and Co²⁺ nih.gov. The catalytic mechanism of these synthases involves the metal ion in activating the substrate for nucleophilic attack.

In contrast, the catalytic mechanism of N-acetylneuraminate lyase does not involve a metal cofactor. The reaction proceeds via a Schiff base intermediate formed between a lysine (B10760008) residue in the active site and the pyruvate substrate acs.org. This mechanism is characteristic of Class I aldolases and does not have a requirement for magnesium or other divalent cations for catalysis.

Enzyme Structure-Function Relationships in the Presence of Magnesium

The three-dimensional structure of an enzyme is intimately linked to its function. In the case of magnesium-associated enzymes, the coordination of the magnesium ion within the active site can play a critical role in both maintaining the structural integrity of the enzyme and participating directly in the catalytic mechanism.

Crystallographic Insights into Magnesium Coordination Environments

Crystallographic studies of CMP-N-acetylneuraminate synthetase (CMAS) from Vibrio cholerae have provided direct evidence of a magnesium ion in the active site. The crystal structure revealed that Mg²⁺ is coordinated by the α-phosphate of CDP and the invariant Asp215 residue researchgate.net. This coordination is crucial for the proper orientation of the substrates and for activating the α-phosphate of CTP for nucleophilic attack nih.gov. It is suggested that CMAS enzymes require two Mg²⁺ ions for catalysis nih.gov.

While a crystal structure of N-acetylneuraminic acid synthase with a bound magnesium ion is not yet available, studies on the enzyme in complex with manganese (Mn²⁺) offer valuable insights into the probable coordination environment for divalent cations. The structural analysis of sialic acid synthase NeuB from Neisseria meningitidis in complex with Mn²⁺ shows the metal ion playing a direct role in catalysis.

For N-acetylneuraminate lyase, its classification as a Class I aldolase implies that its active site architecture is not designed to coordinate a metal cofactor for its catalytic activity.

Conformational Dynamics Upon Magnesium Binding

The binding of a cofactor, such as a magnesium ion, can induce conformational changes in an enzyme, which are often essential for catalysis. These changes can facilitate substrate binding, orient catalytic residues correctly, and promote product release.

In enzymes like CMP-N-acetylneuraminate synthetase, the binding of Mg²⁺ is associated with a conformational change that brings the substrates into the correct proximity and orientation for the reaction to occur. It is proposed that a similar mechanism is at play in other related enzymes where the binding of the metal ion and substrates leads to a more "closed" and catalytically competent conformation of the enzyme researchgate.net.

For N-acetylneuraminate lyase, as a non-magnesium-dependent enzyme, its conformational dynamics are primarily influenced by substrate binding and the formation of the Schiff base intermediate, rather than by the binding of a magnesium ion.

Regulation of Enzyme Activity by Magnesium and Other Factors

The activity of enzymes is tightly regulated within the cell to meet metabolic demands. For enzymes involved in N-acetylneuraminic acid metabolism, regulation can occur through various mechanisms, including the availability of cofactors like magnesium.

The activity of neuraminic acid synthases is directly regulated by the concentration of divalent cations. The absolute requirement of N-acetylneuraminate-9-phosphate synthase for divalent cations means that the intracellular concentration of ions such as Mg²⁺ can modulate the rate of N-acetylneuraminic acid synthesis nih.gov. The kinetic data for NmNeuS and PNH5 clearly demonstrate that the type of divalent cation available significantly influences the catalytic output, with Co²⁺ being the most effective, followed by Mn²⁺, and then Mg²⁺ nih.gov. This differential activation provides a potential mechanism for fine-tuning the enzyme's activity based on the availability of specific metal ions.

In contrast, the activity of N-acetylneuraminate lyase is not directly regulated by magnesium due to its metal-independent catalytic mechanism. The regulation of NAL is more likely to be controlled by substrate and product concentrations, as well as by transcriptional and post-translational modifications.

Allosteric Regulation by Divalent Cations and Other Metabolites

The activity of several enzymes involved in Neu5Ac metabolism is critically dependent on the presence of divalent cations, which often act as essential cofactors or allosteric regulators. These cations can induce conformational changes in the enzyme structure, leading to enhanced catalytic activity.

N-acetylneuraminate synthase (NeuAc synthase), a key enzyme in bacterial sialic acid synthesis, demonstrates a dependence on metal ions for its function. The enzyme from Streptococcus agalactiae shows maximal activity in the presence of cations such as Mg²⁺, Mn²⁺, or Co²⁺ nih.gov. Similarly, N-acetylneuraminic acid-9-phosphate synthase (Neu5Ac-9-P synthase) from rat liver exhibits an absolute requirement for divalent cations. Studies have shown that Mn²⁺, Fe²⁺, and Mg²⁺ are the most effective in activating this enzyme nih.gov. This dependence highlights the crucial role of these metal ions in maintaining the enzyme's active conformation, likely by binding to the active site and facilitating substrate interaction.

Table 1: Effect of Divalent Cations on N-Acetylneuraminic Acid Modifying Enzymes

| Enzyme | Source Organism | Divalent Cation | Effect |

|---|---|---|---|

| N-acetylneuraminate synthase | Streptococcus agalactiae | Mg²⁺, Mn²⁺, Co²⁺ | Activation nih.gov |

| Neu5Ac-9-phosphate synthase | Rat Liver | Mn²⁺, Fe²⁺, Mg²⁺ | Activation (Absolute Requirement) nih.gov |

| N-acetylglucosamine kinase | Rat Liver | Mn²⁺ | No interference with biosynthesis nih.gov |

| UDP-N-acetylglucosamine-2'-epimerase | Rat Liver | Mn²⁺ | No interference with biosynthesis nih.gov |

Inhibition by Specific Compounds

The enzymes of the Neu5Ac pathway are targets of inhibition by various compounds, including metal ions and synthetic analogues of the natural substrate. This inhibition can be a key regulatory mechanism and a target for therapeutic intervention.

Several metal ions have been shown to inhibit key enzymes in the Neu5Ac biosynthetic pathway. A study using rat liver homogenate demonstrated that at a concentration of 1 mmol l-1, various metal ions could inhibit specific steps nih.gov:

N-acetylglucosamine kinase is inhibited by Zn²⁺ and vanadate (B1173111).

UDP-N-acetylglucosamine-2'-epimerase is inhibited by a wide range of ions including Zn²⁺, Co²⁺, Cu²⁺, Hg²⁺, VO₃⁻, Pb²⁺, Cd²⁺, Fe³⁺, Cs⁺, and Li⁺, as well as selenium compounds. Dose-dependent measurements indicated that Zn²⁺ and Cu²⁺ are more potent inhibitors of this enzyme than vanadate nih.gov.

N-acetylmannosamine kinase is inhibited by Zn²⁺, Cu²⁺, Cd²⁺, and Co²⁺, with the inhibitory effect decreasing in that order nih.gov.

In addition to metal ions, substrate analogues can act as potent and specific inhibitors. For example, N-acetyl-4-oxo-D-neuraminic acid is a strong competitive inhibitor of N-acetylneuraminate lyase (NeuAc aldolase) from both Clostridium perfringens (Ki = 0.025 mM) and Escherichia coli (Ki = 0.15 mM) core.ac.uk. This analogue is not a substrate for the enzyme but binds to the active site, preventing the cleavage of Neu5Ac core.ac.uk. Other inhibitors include sulfhydryl modifying reagents like 5,5'-dithio-bis (2-nitrobenzoic acid) and N-ethylmaleimide, which inactivate Neu5Ac-9-phosphate synthase nih.gov. The substrate phosphoenolpyruvate can protect the enzyme from this inactivation, suggesting the presence of a critical cysteine residue within the active site nih.gov.

Table 2: Inhibition of N-Acetylneuraminic Acid Biosynthesis Enzymes

| Enzyme | Inhibitor | Type of Inhibition | Source Organism / System |

|---|---|---|---|

| N-acetylglucosamine kinase | Zn²⁺, Vanadate | - | Rat Liver Homogenate nih.gov |

| UDP-N-acetylglucosamine-2'-epimerase | Zn²⁺, Co²⁺, Cu²⁺, Hg²⁺, VO₃⁻, Pb²⁺, Cd²⁺, Fe³⁺, Cs⁺, Li⁺, Selenium compounds | - | Rat Liver Homogenate nih.gov |

| N-acetylmannosamine kinase | Zn²⁺, Cu²⁺, Cd²⁺, Co²⁺ | - | Rat Liver Homogenate nih.gov |

| N-acetylneuraminate lyase | N-acetyl-4-oxo-D-neuraminic acid | Competitive | Clostridium perfringens, Escherichia coli core.ac.uk |

Expression and Purification of N-Acetylneuraminic Acid Modifying Enzymes

The production of N-acetylneuraminic acid and its derivatives for research and industrial applications relies on the availability of purified enzymes. Recombinant DNA technology has enabled the high-level production of these enzymes in various host systems, followed by efficient purification strategies.

Recombinant Production in Heterologous Systems

Heterologous expression, particularly in microbial hosts like Escherichia coli, is a common strategy for producing large quantities of Neu5Ac modifying enzymes. This approach allows for easier manipulation, faster growth, and higher yields compared to extraction from native sources.

Several enzymes in the Neu5Ac pathway have been successfully produced recombinantly. The nanA gene encoding N-acetylneuraminate lyase from Staphylococcus aureus has been cloned and expressed in E. coli, resulting in a high yield of the purified protein researchgate.net. Similarly, the neuB gene from Streptococcus agalactiae, which encodes NeuAc synthase, has been expressed at high levels in E. coli nih.gov.

Engineered microbial strains are also used for the whole-cell biocatalytic production of Neu5Ac. This method avoids the need for enzyme purification and the addition of expensive cofactors like ATP nih.gov. For instance, a process was developed using two engineered E. coli strains, one expressing N-acetylglucosamine-2-epimerase (AGE) and the other expressing Neu5Ac synthetase, to produce Neu5Ac nih.gov. Another example involves the engineering of Bacillus subtilis by introducing genes for N-acetyl neuraminic acid synthetase (neuB) and N-acetylglucosamine 2-epimerase (neuC) to create an artificial biosynthetic pathway for Neu5Ac production globethesis.com.

Table 3: Examples of Recombinant Production of N-Acetylneuraminic Acid Modifying Enzymes

| Enzyme | Gene | Source Organism | Expression Host |

|---|---|---|---|

| N-acetylneuraminate lyase | nanA | Staphylococcus aureus | Escherichia coli researchgate.net |

| N-acetylneuraminate synthase | neuB | Streptococcus agalactiae | Escherichia coli nih.gov |

| N-acetylneuraminate lyase | - | Aliivibrio salmonicida | Escherichia coli researchgate.net |

| Neu5Ac synthetase & AGE | neuB, age | Various | Escherichia coli (whole-cell) nih.gov |

Strategies for Enzyme Purification to Homogeneity

Achieving high purity is essential for the detailed biochemical and structural characterization of enzymes. Purification strategies for Neu5Ac modifying enzymes typically involve multiple chromatographic steps that exploit the specific physicochemical properties of the target protein.

A common initial step is ammonium (B1175870) sulfate (B86663) precipitation, which separates proteins based on their solubility. This is often followed by a series of column chromatography techniques. For example, Neu5Ac-9-phosphate synthase was purified 11,700-fold from rat liver cytosol to apparent homogeneity using a sequence of ammonium sulfate precipitation, followed by chromatography on hydroxylapatite, phenyl-Sepharose, MonoQ, and finally gel filtration nih.gov.

For recombinant proteins, affinity chromatography is a powerful tool. The addition of an affinity tag, such as a hexa-histidine tag (His-tag), to the protein allows for rapid and specific purification. The N-acetylneuraminate synthase from S. agalactiae, when expressed with an N-terminal His-tag in E. coli, was rapidly purified to homogeneity in two steps: ammonium sulphate fractionation and Ni-chelating affinity chromatography nih.gov. This approach significantly simplifies the purification process and often results in a highly pure enzyme preparation.

Table 4: Purification Strategies for N-Acetylneuraminic Acid Modifying Enzymes

| Enzyme | Source | Purification Steps | Fold Purification |

|---|---|---|---|

| Neu5Ac-9-phosphate synthase | Rat Liver Cytosol | Ammonium sulfate precipitation, Hydroxylapatite, Phenyl-Sepharose, MonoQ, Gel filtration | 11,700 nih.gov |

Molecular Interactions Involving N Acetylneuraminic Acid and Magnesium

Non-Covalent Interactions of N-Acetylneuraminic Acid with Ions

The inherent negative charge of Neu5Ac at physiological pH allows it to participate in non-covalent interactions with various ions. wikipedia.org These interactions are critical in biological systems for processes such as cell-cell recognition, immune response, and pathogen binding. nih.govnih.gov For instance, the transport of sialic acids across bacterial membranes is often coupled with an electrochemical gradient of sodium ions (Na+). nih.gov Proximity labeling studies have shown that proteins associated with sialic acids on the cell membrane are involved in cation and anion binding, highlighting the importance of these ionic interactions in the local cellular environment. rsc.org

While specific studies detailing the non-covalent interactions between magnesium and N-acetylneuraminic acid are not extensively covered in the available literature, the principles governing ion interactions suggest that the negatively charged carboxylate group of Neu5Ac would be the primary site for electrostatic interaction with the divalent magnesium cation (Mg²⁺). This is analogous to how other divalent and monovalent cations interact with the molecule. nih.gov

The interaction between ions and organic molecules like N-acetylneuraminic acid can significantly influence the physical properties of aerosol microdroplets. Research has shown that ion-molecule interactions can lead to unexpected phase transitions in organic-inorganic aerosols, potentially promoting a gel phase or increasing viscosity. scispace.com This phenomenon, described as a supramolecular, ion-molecule effect, can impact the hygroscopicity and reactivity of atmospheric aerosols. scispace.com

Specifically, the identity of the cation has a strong influence on the phase separation of submicron aerosol particles. osti.govpsu.edu For example, "harder" cations like Na⁺ can lead to phase separation at smaller particle sizes compared to "softer" cations like ammonium (B1175870) (NH₄⁺). osti.govpsu.edu Although direct studies on N-acetylneuraminic acid and magnesium in this context are limited, these findings suggest that the interaction between Mg²⁺ and Neu5Ac could alter the phase state and water uptake of aerosol particles, which has implications for atmospheric chemistry. scispace.com The presence of secondary inorganic aerosols, which includes various ions, is known to facilitate the partitioning of water-soluble compounds and enhance the formation of secondary organic aerosols. copernicus.org

Computational Modeling of N-Acetylneuraminic Acid and Ion Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between N-acetylneuraminic acid and other molecules, including ions. nih.govresearchgate.net These simulations can model the formation of complexes and provide insights into binding energies and the stability of interactions at an atomic level. nih.gov For example, MD simulations have been used to study analogs of Neu5Ac interacting with proteins, revealing stable docking interactions through intermolecular hydrogen bonding. nih.govresearchgate.net In such simulations, counter-ions like Na⁺ are often added to neutralize the system, indicating the routine consideration of ion interactions in these models. researchgate.net

Despite their utility, computational models have limitations, particularly when predicting complex molecular interactions. nih.govnih.govmdpi.com Static models, for instance, can be conservative and may result in false positive predictions of drug-drug interactions. nih.gov

A specific challenge in modeling N-acetylneuraminic acid is accurately representing the behavior of all its functional groups, including the N-acetyl group at the C-5 position. researchgate.net The functional groups at this position are known to be electron-withdrawing and can influence the reactivity and stereoselectivity of the entire molecule. researchgate.net While computational models are continuously being refined, challenges can arise from inconsistent data sources, data imbalance, and the high complexity of biological interactions. nih.gov These factors can limit the predictive accuracy of models for specific interactions, such as those involving the acetylamino group of Neu5Ac and ions like magnesium. Further refinement of these models is necessary to increase the rate of true predictions for complex biological systems. nih.gov

Regulation of Gene Expression by N-Acetylneuraminic Acid and Its Interactions

N-acetylneuraminic acid can act as a signaling molecule, notably in bacteria, where it regulates the expression of genes involved in its own metabolism. nih.govnih.gov In Escherichia coli, the catabolism of Neu5Ac is controlled by the NanR protein, a transcriptional repressor. nih.govnih.govnih.gov

The NanR protein binds to the promoter region of the nan operon, which contains the genes necessary for sialic acid breakdown. nih.gov This binding represses the expression of these genes. When N-acetylneuraminic acid is present, it acts as an inducer, binding to the NanR repressor. nih.govnih.gov This interaction causes a conformational change in NanR, leading to its dissociation from the DNA and allowing for the transcription of the nan operon genes. nih.govnih.gov This regulatory system enables the bacterium to efficiently utilize sialic acid as a carbon and nitrogen source when it is available in the environment. wikipedia.orgnih.gov

The table below summarizes the key genes in the E. coli nan operon and their functions, which are induced by the presence of N-acetylneuraminic acid.

| Gene | Protein Product | Function |

| nanA | N-acetylneuraminate lyase | Cleaves Neu5Ac into N-acetyl-d-mannosamine (ManNAc) and pyruvate (B1213749). nih.gov |

| nanT | Neu5Ac transporter | Facilitates the uptake of Neu5Ac into the bacterial cell. wikipedia.org |

| nanE | ManNAc-6-phosphate epimerase | Converts ManNAc-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov |

| nanK | ManNAc kinase | Phosphorylates ManNAc to ManNAc-6-phosphate. nih.gov |

While the direct role of magnesium ions in the NanR-mediated regulation has not been explicitly detailed, ions are fundamental to the structure and function of both proteins and nucleic acids. Therefore, it is plausible that ions like Mg²⁺ play a background role in stabilizing the structures involved in these regulatory interactions.

Advanced Methodologies in N Acetylneuraminic Acid Research

Analytical Techniques for N-Acetylneuraminic Acid and Related Metabolites

Accurate quantification and characterization of N-acetylneuraminic acid are crucial for research and clinical applications. Various analytical methods have been developed, each with distinct advantages in sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sialic acids. nih.gov Chromatographic methods offer the advantage of separating individual sialic acids from interfering compounds, leading to more accurate determination. thermofisher.com

Common HPLC-based approaches include:

Fluorescence Detection (HPLC-FLD): This highly sensitive method often requires a derivatization step to make the sialic acids fluorescent. A common derivatizing agent is 4,5-methylenedioxy-1,2-phenylenediamine dihydrochloride (B599025) (DMB). cabidigitallibrary.org This method has been optimized for the analysis of Neu5Ac in various samples, including red meat and its processed products, demonstrating good linearity and low limits of detection (LOD), such as 0.003 mg/kg for Neu5Ac. cabidigitallibrary.org

Charged Aerosol Detection (CAD): This technique allows for the direct measurement of sialic acids without the need for derivatization. thermofisher.com An isocratic HPLC-CAD method can measure N-acetylneuraminic acid in under 12 minutes with detection limits of approximately 3 picomoles on the column. thermofisher.com This approach provides a linear response and high precision, making it suitable for analyzing biopharmaceutical samples. thermofisher.com

Hydrophilic Interaction Chromatography (HILIC): Due to the polar nature and small molecular weight of N-acetylneuraminic acid, achieving sufficient retention on standard chromatography columns can be challenging. nih.gov HILIC is specifically utilized to retain and separate such polar compounds, often coupled with mass spectrometry for enhanced sensitivity and specificity. nih.gov

| HPLC Method | Principle | Key Advantages | Example Application |

|---|---|---|---|

| HPLC-FLD | Derivatization with an agent like DMB to induce fluorescence, followed by detection. | High sensitivity, low limits of detection. cabidigitallibrary.org | Quantification of Neu5Ac in food products. cabidigitallibrary.org |

| HPLC-CAD | Direct measurement based on aerosol charging; does not require a chromophore. thermofisher.com | No derivatization needed, fast analysis time. thermofisher.com | Direct measurement in glycoprotein (B1211001) digests. thermofisher.com |

| HILIC | Uses a polar stationary phase to retain and separate polar analytes. nih.gov | Excellent retention for polar compounds like Neu5Ac, compatible with MS. nih.gov | Analysis of Neu5Ac in human plasma. nih.gov |

Mass spectrometry offers unparalleled specificity and sensitivity for molecular identification and quantification, making it indispensable for analyzing biomolecules like N-acetylneuraminic acid. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of Neu5Ac in complex biological fluids like human plasma and urine. nih.govresearchgate.net By using techniques like hydrophilic interaction chromatography for separation and stable isotope dilution for quantification, researchers can achieve lower limits of quantitation of around 25.0 ng/mL for Neu5Ac in plasma. nih.gov This "fit-for-purpose" approach is robust and has been successfully applied in clinical studies. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging: MALDI imaging mass spectrometry is a powerful tool used to visualize the spatial distribution of molecules, including peptides, lipids, and metabolites, directly in tissue slices. mdpi.com This can provide valuable insights into the localization of sialic acid-containing glycoconjugates within tissues in various physiological or disease states.

Magnetic Resonance Mass Spectrometry (MRMS): This advanced technology provides extreme resolution and mass accuracy. lcms.cz This level of precision allows for routine Isotopic Fine Structure (IFS) analysis across a broad mass range, which provides unmatched confidence in compound identification. lcms.cz

Colorimetric assays are simpler and more convenient methods for measuring total sialic acid content, valued for their low-cost apparatus and visual signal changes. mdpi.com

Thiobarbituric Acid (TBA) Method: This is a classic and widely used assay for sialic acids. nih.gov It involves the periodate (B1199274) oxidation of N-acetylneuraminic acid, which forms a chromophore that can be measured spectrophotometrically.

Resorcinol Method: This method is another common colorimetric technique for the determination of sialic acids.

Nanoparticle-Based Assays: More recent developments include colorimetric assays based on the aggregation of functionalized gold nanoparticles (AuNPs). mdpi.commetu.edu.tr In one such method, the presence of N-acetylneuraminic acid induces a color change in a solution of serotonin-modified gold nanoparticles, shifting from red to blue, which can be quantified by measuring the absorbance ratio at different wavelengths (e.g., A625/A521). metu.edu.tr

Enzymatic assays provide high specificity for the quantification of N-acetylneuraminic acid. These methods typically involve a cascade of enzymatic reactions that produce a quantifiable signal. biosynth.com

A common enzymatic pathway involves two key steps:

Neuraminidase (Sialidase): This enzyme is used to release sialic acid from glycoconjugates. nih.govnih.gov

N-acetylneuraminate Lyase (NAL or NANA-aldolase): This enzyme specifically cleaves free N-acetylneuraminic acid into pyruvate (B1213749) and N-acetyl-D-mannosamine. biosynth.comkobe-u.ac.jp

The pyruvate generated in the second step can then be quantified through several downstream reactions:

Oxidation and Colorimetry: Pyruvate is oxidized by pyruvate oxidase to produce hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically using a peroxidase-catalyzed reaction, which forms a colored product. nih.govnih.gov

Fluorometric Detection: An enzyme-coupled reaction can be used where the oxidation of free sialic acid produces an intermediate that reacts with a probe to generate fluorescence (e.g., Ex/Em = 535/587 nm). abcam.comcreativebiomart.net

These enzymatic kits are commercially available and can be adapted for high-throughput screening in microtiter plates. nih.govabcam.com They offer high sensitivity, with detection limits around 1 µM. abcam.comcreativebiomart.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation and quantification. dntb.gov.ua While often used to determine the three-dimensional structures of molecules, it can also be employed to monitor chemical reactions and quantify components in a mixture.

For N-acetylneuraminic acid research, NMR can be used to:

Determine Structure: Confirm the identity and structure of N-acetylneuraminic acid and its derivatives.

Monitor Reactions: Track the enzymatic conversion of substrates, such as N-acetylmannosamine and pyruvate, into N-acetylneuraminic acid by NAL. This allows for the direct determination of reaction kinetics and conversion efficiency.

Quantify Analytes: Although less common for routine quantification than MS or HPLC due to lower sensitivity, NMR can be used for absolute quantification without the need for identical standard compounds. Recently, an NMR-based assay was optimized for quantifying ionized magnesium in plasma by modeling the NMR peak of EDTA-complexed magnesium. nih.gov This demonstrates the potential of NMR for precise ion quantification, which could be relevant for studying compounds like Magnesium N-acetylneuraminate.

| Technique | Primary Use in Neu5Ac Research | Principle | Sensitivity/Specificity |

|---|---|---|---|

| HPLC | Quantification | Chromatographic separation of analytes. nih.gov | High (especially with FLD or MS detection). cabidigitallibrary.org |

| Mass Spectrometry (MS) | Quantification & Identification | Measures mass-to-charge ratio of ionized molecules. mdpi.com | Very High / Very High. nih.gov |

| Colorimetric Assays | Total Quantification | Chemical reaction produces a colored product. mdpi.com | Moderate / Low. |

| Enzymatic Assays | Specific Quantification | Enzyme cascade produces a detectable signal. nih.gov | High / Very High. abcam.com |

| NMR | Structure Elucidation & Conversion Monitoring | Interaction of atomic nuclei with a magnetic field. dntb.gov.ua | Low / High. |

Structural Biology Approaches

N-acetylneuraminic acid is an acidic amino sugar with a nine-carbon backbone. researchgate.netwikipedia.org Structurally, it is derived from neuraminic acid. wikipedia.org It typically exists in a cyclic pyranose form. This structure is fundamental to its biological roles, as it is often found as the terminal monosaccharide on the glycan chains of glycoproteins and glycolipids. nih.gov

At physiological pH, the carboxyl group of N-acetylneuraminic acid is deprotonated, giving the molecule a negative charge. wikipedia.org This negative charge is critical for many of its functions, including cell-cell recognition, immune modulation, and acting as a receptor for pathogens like the influenza virus. wikipedia.orgnih.gov Understanding the three-dimensional structure of N-acetylneuraminic acid and how it is presented on cell surfaces is key to deciphering its diverse biological functions and its interactions with binding partners, such as enzymes (e.g., neuraminidases) and receptors.

X-ray Crystallography for Enzyme-Cofactor-Substrate Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of enzymes involved in the biosynthesis and catabolism of N-acetylneuraminic acid (Neu5Ac). This technique provides atomic-level insights into the architecture of enzyme active sites, the binding modes of substrates and cofactors, and the conformational changes that occur during catalysis. A key enzyme that has been extensively studied is N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to form Neu5Ac.

Crystal structures of NAL from various bacterial sources, including Fusobacterium nucleatum and Pasteurella multocida, have been determined at high resolution researchgate.netnih.gov. These studies reveal that NAL typically assembles into a homotetramer, with each monomer adopting a classic (β/α)8 TIM barrel fold nih.gov. The active site is located within this barrel structure.

A critical feature of the catalytic mechanism for Class I aldolases like NAL is the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the active site and the substrate, pyruvate researchgate.netnih.gov. X-ray crystallography has successfully captured this intermediate. For instance, the crystal structure of P. multocida NAL has been solved with a trapped Schiff base intermediate between Lys164 and pyruvate nih.gov. Similarly, the structure of NAL from F. nucleatum has been reported in both a ligand-free form and as a covalent Schiff base adduct with pyruvate researchgate.net.

Furthermore, to understand substrate specificity, crystal structures of a K164A mutant of P. multocida NAL have been determined in complex with both N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) nih.gov. These structures show that the sialic acids bind in their open-chain ketone form, with every hydroxyl group forming hydrogen bonds with the enzyme, thus revealing the residues that govern substrate recognition nih.gov. By comparing these complex structures, researchers can identify the specific amino acid residues responsible for discriminating between different sialic acid substrates nih.gov.

In addition to NAL, the structures of other enzymes in the sialic acid metabolic pathway have been solved. For example, the crystal structure of the human N-acetylmannosamine kinase (MNK) domain of the bifunctional enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase has been determined in complex with its substrate ManNAc and with the product ManNAc 6-phosphate, providing detailed insights into the active center of the kinase nih.gov.

These crystallographic studies provide a static "snapshot" of the enzyme in action, which serves as an excellent starting point for computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to model the entire reaction pathway and understand the transition states involved in carbon-carbon bond formation nih.govresearchgate.net. This detailed structural information is invaluable for guiding protein engineering efforts aimed at creating novel biocatalysts with altered substrate specificities or improved catalytic efficiencies for the synthesis of diverse sialic acid derivatives.

Biocatalysis and Metabolic Engineering Strategies

Biocatalysis and metabolic engineering have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis for the large-scale production of N-acetylneuraminic acid (Neu5Ac) nih.gov. These strategies leverage enzymes and whole microbial cells to achieve high yields and stereoselectivity under mild reaction conditions, avoiding the use of harsh chemicals and complex protection-deprotection steps associated with chemical methods nih.gov.

Development of Immobilized Enzyme Systems for N-Acetylneuraminic Acid Production

The use of isolated enzymes for Neu5Ac production offers advantages such as high conversion rates and low by-product formation. However, the cost of enzyme purification and their instability in solution can be prohibitive for industrial applications. Enzyme immobilization provides a solution by confining the enzymes to a solid support, which allows for easy separation from the reaction mixture, enhances stability, and enables continuous operation and enzyme reuse nih.gov.

A common approach for Neu5Ac synthesis involves a two-enzyme cascade: N-acetylglucosamine-2-epimerase (AGE) to convert N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc), followed by the condensation of ManNAc with pyruvate catalyzed by N-acetylneuraminate lyase (NAL) nih.govresearchgate.net. Both enzymes have been successfully immobilized on various carriers.

One study reported the covalent immobilization of NAL on an oxirane-containing resin, Immobead 150P, with a high binding efficiency nih.govnih.gov. The resulting immobilized NAL (Immobead-NAL) demonstrated stability for at least three months and was used in both batch and continuous flow reactor systems nih.gov. In a continuous flow setup, a packed-bed reactor with Immobead-NAL achieved an 82% conversion of ManNAc to Neu5Ac nih.gov. This system was also effective for synthesizing a library of N-substituted Neu5Ac derivatives, showcasing the versatility of the immobilized enzyme nih.govnih.gov.

Another innovative approach involves the co-immobilization of both AGE and NAL. A method has been described for preparing Neu5Ac using immobilized AGE and NAL without a carrier, which simplifies the preparation process researchgate.net. Additionally, double-tagged fusion proteins of AGE and NAL have been developed, allowing for easy purification and immobilization onto ion-exchange resins directly from crude cell extracts oup.com. This one-pot system using the co-immobilized enzymes was effective for Neu5Ac production from GlcNAc oup.com.

A novel biocatalyst system has also been developed where NAL is displayed on the surface of Bacillus subtilis spores researchgate.netresearchgate.net. This method combines enzyme expression and immobilization into a single step, eliminating the need for separate purification and immobilization processes researchgate.net. This spore-surface display system achieved a high concentration (54.7 g/L) and yield (90.2%) of Neu5Ac researchgate.net.

| Immobilization Strategy | Enzyme(s) | Support/Method | Key Findings | Reference |

|---|---|---|---|---|

| Covalent Binding | NAL | Immobead 150P | Achieved 82% conversion in a continuous flow reactor; stable for over 3 months. | nih.govnih.gov |

| Carrier-Free Co-immobilization | AGE and NAL | Cross-linking | Simplified preparation; quick and stable conversion. | researchgate.net |

| Fusion Protein Immobilization | AGE and NAL | Ion-exchange resin | Easy purification and immobilization from crude extract; effective one-pot synthesis. | oup.com |

| Spore Surface Display | NAL | Bacillus subtilis spores | Simultaneous expression and immobilization; high yield (90.2%) and concentration (54.7 g/L). | researchgate.netresearchgate.net |

Whole-Cell Biocatalysis and Microbial de novo Synthesis Pathways

Whole-cell biocatalysis offers a cost-effective alternative to using purified enzymes by utilizing microbial cells that overexpress the necessary enzymes. This approach circumvents the need for enzyme purification and can provide necessary cofactors in situ nih.govdavidschlachter.com.

Several strategies have been developed using genetically engineered Escherichia coli as a host for Neu5Ac production. One method involves coupling two engineered E. coli strains, one expressing AGE and the other expressing Neu5Ac synthetase (NeuB) nih.gov. By improving cell permeability, this system produced 12.3 g/L of Neu5Ac nih.gov. In another study, co-expression of a highly active AGE and NAL in E. coli resulted in a significantly higher yield of 122.3 g/L Neu5Ac nih.gov.

Metabolic engineering strategies focus on constructing and optimizing de novo synthesis pathways for Neu5Ac directly from simple carbon sources like glucose or glycerol, eliminating the need to add expensive substrates like GlcNAc davidschlachter.comfrontiersin.org. In bacteria, there are three main biosynthetic routes to Neu5Ac, all of which converge at the common intermediate GlcN6P (glucosamine-6-phosphate) nih.gov. These pathways are the AGE, GlcNAc-6-phosphate 2-epimerase (NanE), and UDP-GlcNAc 2-epimerase (NeuC) pathways nih.gov.

Researchers have successfully engineered these pathways in hosts like E. coli and Bacillus subtilis. For example, by reconstructing and optimizing the NeuC pathway in B. subtilis, which avoids the accumulation of the byproduct GlcNAc, a final titer of 21.8 g/L of Neu5Ac was achieved in a fed-batch fermentation researchgate.net. Metabolic engineering often involves not only overexpressing the key biosynthetic enzymes but also deleting genes responsible for the degradation of Neu5Ac or competing metabolic pathways to redirect carbon flux towards the desired product nih.govoup.com. For instance, inactivating the sialic acid transporter (nanT) and aldolase (B8822740) (nanA) genes in E. coli is a common strategy to prevent the catabolism of the synthesized Neu5Ac researchgate.net.

| Host Organism | Strategy | Key Genes/Pathways | Neu5Ac Titer | Reference |

|---|---|---|---|---|

| E. coli | Co-expression of AGE and NAL | Anabaena sp. AGE (bAGE), E. coli NAL (nanA) | 122.3 g/L | nih.gov |

| E. coli | Metabolic engineering with mutagenesis and transporter knockout | Engineered AGE and NAL, deletion of nagE and nanT | 108.8 g/L | nih.gov |

| Bacillus subtilis | Reconstruction and optimization of de novo pathway | UDP-GlcNAc epimerase (NeuC) pathway | 21.8 g/L | researchgate.net |

| E. coli | Whole-cell biocatalysis with two strains | AGE-expressing strain and NeuB-expressing strain | 12.3 g/L | nih.gov |

Optimization of Reaction Conditions for Enzymatic Conversion

To maximize the yield and efficiency of Neu5Ac production, whether using free enzymes, immobilized systems, or whole cells, it is crucial to optimize the reaction conditions. Key parameters that influence the enzymatic conversion include temperature, pH, and the concentration and ratio of substrates.

Substrate Concentration and Ratio: The enzymatic synthesis of Neu5Ac is a reversible reaction. To shift the equilibrium towards synthesis, an excess of one of the substrates, typically pyruvate, is used nih.gov. However, high concentrations of pyruvate can also lead to substrate inhibition of the enzymes, particularly AGE and NAL nih.gov. Therefore, finding the optimal concentration and ratio of substrates is critical. In a multi-enzyme cascade system for converting chitin (B13524) to Neu5Ac, the optimal concentration of pyruvate was found to be 70 mM nih.govfrontiersin.org. In a continuous flow system with immobilized NAL, increasing the concentration of ManNAc up to its solubility limit (500 mM) with a lower concentration of pyruvate (100 mM) led to the highest conversion of 82% nih.govresearchgate.net.

Process Optimization Strategies: To further enhance productivity, various process strategies have been employed. Fed-batch operations, where substrates are added incrementally during the reaction, can help to avoid substrate inhibition and maintain high reaction rates. A temperature-shifting strategy has also been shown to be effective; the reaction is initially run at a higher temperature (e.g., 30°C) to achieve equilibrium quickly, and then the temperature is lowered (e.g., 20°C) to shift the equilibrium towards product formation, resulting in a higher conversion yield nih.govresearchgate.net. Additionally, computer-based kinetic models have been developed to predict the reaction course and optimize conditions in a fed-batch reactor, leading to a significant increase in Neu5Ac productivity nih.govresearchgate.net.

Q & A

Basic: What experimental approaches are used to characterize the reversible aldol cleavage activity of N-acetylneuraminate lyase (NAL) in synthesizing N-acetylneuraminic acid (Neu5Ac)?

NAL catalyzes the reversible cleavage of Neu5Ac into pyruvate and N-acetyl-D-mannosamine (ManNAc). Kinetic parameters (e.g., , ) are typically determined using spectrophotometric assays that monitor pyruvate production via lactate dehydrogenase (LDH)-coupled reactions, where NADH oxidation is measured at 340 nm . High-performance liquid chromatography (HPLC) or mass spectrometry can quantify substrate and product ratios under equilibrium conditions . For example, MRSA NAL exhibited a of 3.2 mM for Neu5Ac, suggesting substrate affinity influences pathway flux .

Advanced: How do structural variations in NAL across bacterial species influence catalytic efficiency and substrate specificity?

NALs exhibit conserved TIM-barrel folds but differ in oligomeric states and active-site residues, impacting substrate binding. X-ray crystallography of E. coli NAL (EcNAL) revealed a tetrameric structure critical for activity, while Lactobacillus plantarum NAL (LpNAL) shares similar efficiency but higher thermostability (60–70°C) and alkaline pH tolerance, attributed to unique loop conformations and salt bridges . Comparative studies of Staphylococcus aureus NAL (SaNAL) identified dynamic active-site residues (e.g., Arg161) that modulate inhibitor binding, explaining species-specific inhibition profiles .

Basic: What methodological strategies address contradictions in reported pH and temperature optima for NALs from different sources?

Discrepancies arise from assay conditions (e.g., buffer composition, ionic strength) and enzyme purity. For instance, LpNAL retains >80% activity at pH 9–10 due to stabilizing additives like glycerol, whereas EcNAL shows peak activity at neutral pH . Thermostability assays using circular dichroism (CD) or differential scanning calorimetry (DSC) can correlate structural resilience with activity retention. Standardizing pre-incubation conditions (e.g., 30 min at varying temperatures) reduces variability .

Advanced: How can genetic engineering enhance NAL stability and catalytic efficiency for biotechnological applications?

Directed evolution and site-directed mutagenesis target residues identified in structural studies. For example, Neisseria meningitidis CMP-Neu5Ac synthetase was engineered for improved substrate tolerance by mutating Phe192/193, enhancing sialoconjugate synthesis . Fusion tags (e.g., His-tags) and codon optimization improve recombinant NAL expression in E. coli, with LpNAL achieving 215 mg/L yields . Computational tools like molecular docking predict mutations (e.g., in SaNAL’s substrate-binding pocket) to reduce or enhance inhibitor resistance .

Basic: What role does magnesium play in quantifying or stabilizing NAL during enzymatic assays?

While magnesium is not a direct cofactor for NAL, it is often included in buffer systems to maintain enzyme stability. Pharmacopeial methods for magnesium quantification, such as atomic absorption spectroscopy or colorimetric assays using lanthanum chloride, ensure consistent ion concentrations in enzyme preparations . For example, magnesium nitrate in hydraulic fracturing fluids is assessed for safety, but analogous protocols apply to verifying ionic additives in biochemical assays .

Advanced: How do genetic polymorphisms in NAL pathways affect bacterial pathogenicity and nutrient scavenging?

In Mycoplasma synoviae, frameshifts in nanA (NAL gene) disrupt Neu5Ac catabolism, uncoupling sialic acid liberation from energy production. Strains retaining nanI (sialidase) despite nanA lesions suggest sialidase’s non-nutritional role in virulence . Similarly, E. coli MG1655 utilizes Neu5Ac in the gut, while pathogenic EDL933 prefers mannose, highlighting niche-specific metabolic adaptations . Missense mutations in nanI correlate with altered substrate affinity, impacting host colonization .

Basic: What chromatographic techniques validate NAL purity and oligomeric state during purification?

Size-exclusion chromatography (SEC) confirms tetrameric quaternary structures critical for EcNAL and LpNAL activity . SDS-PAGE and Western blotting assess subunit molecular weight (~33 kDa per monomer), while dynamic light scattering (DLS) monitors aggregation under stress conditions (e.g., high temperature) . Ligand-free and inhibitor-bound crystal structures (e.g., SaNAL with 2R-sialic acid alditol) further validate active-site occupancy .

Advanced: How do multi-omics approaches elucidate NAL’s role in host-microbe interactions?

Transcriptomics of Bombyx mori revealed 23-fold higher NAL-like gene expression in specific strains, linking sialic acid metabolism to nutrient acquisition . Metabolomics in human cohorts identified elevated plasma Neu5Ac as a multimorbidity risk factor, suggesting microbial NAL activity influences host sialylation . Proteomic profiling of Trichomonas vaginalis NAL supports lateral gene transfer from bacteria, highlighting evolutionary adaptation to host environments .

Basic: What in vitro systems model NAL’s role in sialic acid cycling for functional studies?

Coupled enzyme systems (e.g., NAL with ManNAc kinase) reconstitute catabolic pathways in vitro. For example, Clostridium perfringens NAL paired with E. coli kinases converts Neu5Ac to fructose-6-phosphate, monitored via NADPH fluorescence . Cell-free systems using lysates from Lactobacillus or Staphylococcus enable rapid screening of substrate analogs .

Advanced: How do cryo-EM and single-particle analysis advance NAL structural biology beyond crystallography?

While X-ray crystallography resolves EcNAL and SaNAL at 1.74–2.0 Å, cryo-EM captures conformational dynamics in solution, such as substrate-induced loop movements. Subclass-specific differences (e.g., cold-active NALs from Psychrobacter) reveal flexible regions enabling activity at low temperatures, validated by molecular dynamics simulations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.